Ammonium 2-(aminocarbonyl)benzoate chemical properties
Ammonium 2-(aminocarbonyl)benzoate chemical properties
Technical Whitepaper: Ammonium 2-(aminocarbonyl)benzoate
Executive Summary
Ammonium 2-(aminocarbonyl)benzoate (CAS: 131-63-5), commonly known as Ammonium Phthalamate, represents a critical intermediate in the nitrogen-functionalization of phthalic anhydride. While often overshadowed by its cyclized derivative (phthalimide), this acyclic ammonium salt possesses distinct physicochemical properties that drive its utility as a plant growth regulator (PGR) and a versatile synthon in organic chemistry.
This guide provides a rigorous technical analysis of the compound, moving beyond basic identifiers to explore its thermodynamic instability, auxin-mimetic mechanism, and precise synthesis protocols.
Chemical Identity & Structural Analysis
Ammonium phthalamate is the mono-ammonium salt of phthalamic acid. Its structure is characterized by a ortho-substituted benzene ring featuring a hydrophilic ammonium carboxylate group and a neutral amide group.
Physicochemical Data
| Property | Value | Context |
| IUPAC Name | Ammonium 2-carbamoylbenzoate | - |
| CAS Number | 131-63-5 | - |
| Molecular Formula | C₈H₁₀N₂O₃ | (C₈H₇NO₃ · NH₃) |
| Molecular Weight | 182.18 g/mol | - |
| Appearance | White crystalline solid | Hygroscopic tendency |
| Solubility | High (Water) | Dissociates to ions; insoluble in non-polar organics |
| Melting Point | Decomposes >150°C | Critical: Undergoes cyclodehydration before melting |
| pKa | ~3.8 (Carboxyl) | Acidic proton of the parent phthalamic acid |
Structural Instability (The "Cyclization Trap")
The defining feature of this molecule is its thermodynamic tendency to cyclize. Unlike stable inorganic salts, ammonium phthalamate is a "masked" imide. Upon heating or acidification, the amide nitrogen attacks the carbonyl carbon of the carboxylate, ejecting ammonia and water to form the thermodynamically stable Phthalimide .
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Implication: Analytical drying or high-temperature processing will destroy the compound, yielding phthalimide instead.
Synthesis & Manufacturing Logic
The synthesis of ammonium phthalamate is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile attacking phthalic anhydride.
The Causality of Conditions:
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Temperature Control (<30°C): Essential. Higher temperatures provide the activation energy for the second step (cyclization to phthalimide).
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Concentration: High concentrations of ammonia favor the open-ring salt form via Le Chatelier’s principle.
Diagram 1: The Phthalamate-Imide Equilibrium
This diagram illustrates the synthesis pathway and the degradation risk.
Caption: Synthesis pathway showing the critical temperature-dependent branch between the stable salt and the cyclized imide.
Biological Mechanism of Action
In agricultural biotechnology, ammonium phthalamate functions as a synthetic auxin (plant hormone).
Auxin Mimicry & Parthenocarpy
The structural motif—an aromatic ring with a carboxylate group and a spatial separation mimicking Indole-3-Acetic Acid (IAA)—allows it to bind to auxin receptors (TIR1/AFB).
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Fruit Set: It prevents the formation of the abscission layer in the pedicel (flower stalk), reducing flower drop in Solanaceous crops (tomatoes, eggplants) under stress conditions (heat/cold).
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Translocation: The ammonium counter-ion improves water solubility, facilitating foliar uptake and phloem mobility compared to the free acid.
Diagram 2: Signal Transduction Pathway
Caption: Mechanism of action from foliar application to physiological response in crop yield enhancement.
Experimental Protocols
Protocol A: Synthesis of High-Purity Ammonium Phthalamate
Objective: Isolate the acyclic salt without thermal degradation.
Reagents:
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Phthalic Anhydride (99%+)
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Ammonium Hydroxide (28-30% NH₃)
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Ethanol (Cold)
Step-by-Step Methodology:
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Preparation: Charge a reactor with 30% Ammonium Hydroxide (2.5 molar equivalents). Cool the solution to 0–5°C using an ice/salt bath.
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Addition: Slowly add pulverized Phthalic Anhydride over 30 minutes.
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Critical Control: Maintain internal temperature below 15°C. The reaction is exothermic.
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Reaction: Stir vigorously for 2 hours at 10°C. The anhydride solid will dissolve as it converts to the soluble salt.
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Crystallization: Add cold Ethanol (volume equal to the aqueous mix) to force precipitation of the ammonium salt.
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Filtration: Filter the white precipitate under vacuum.
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Drying: Dry in a vacuum desiccator over silica gel at room temperature .
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Warning: Do NOT oven dry. Heating >80°C will convert the product to phthalimide (melting point 233°C), rendering the synthesis void.
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Protocol B: Analytical Verification (HPLC)
Objective: Distinguish between the Salt (Phthalamate) and the Imide impurity.
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Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
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Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (80:20).
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Note on pH: A low pH buffer ensures the carboxylic acid is protonated for retention, but be aware that on-column hydrolysis is possible if run times are long.
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Detection: UV at 230 nm (Amide absorption).
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Expected Result:
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Ammonium Phthalamate (Acid form): Elutes earlier (more polar).
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Phthalimide: Elutes later (less polar).
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Safety & Handling (SDS Summary)
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Hazards: Causes skin and eye irritation (H315, H319). May cause respiratory irritation (H335).
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Storage: Store in a tightly closed container in a cool, dry place. Hygroscopic.
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Incompatibility: Strong oxidizing agents, strong acids (causes precipitation of phthalamic acid), and heat (causes decomposition).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15830, Ammonium Benzoate (and related Phthalamic acid salts). Retrieved from [Link](Note: General ammonium benzoate salts share structural properties; specific CAS 131-63-5 data is aggregated).
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PrepChem. Synthesis of Phthalamic Acid and its Salts. Retrieved from [Link]
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Master Organic Chemistry. The Gabriel Synthesis: Hydrolysis of Phthalimide Intermediates. Retrieved from [Link]
